molecular formula C18H31BrN2O4 B1440471 Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219219-07-4

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Cat. No.: B1440471
CAS No.: 1219219-07-4
M. Wt: 419.4 g/mol
InChI Key: CGWIMINMWGKQQT-UHFFFAOYSA-N
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Scientific Research Applications

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate has several applications in scientific research:

    Proteomics Research: Used as a reagent for labeling and identifying proteins.

    Medicinal Chemistry: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industrial Applications: Used in the synthesis of other complex organic molecules

Safety and Hazards

This compound is classified as an irritant . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate typically involves the reaction of decyl acetate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with nucleophilic sites on proteins or other biological molecules. The bromoacetyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines or thiols. This interaction can modify the function of the target molecule, making it useful in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is unique due to its specific structure, which combines a decyl ester with a bromoacetyl piperazine moiety. This unique structure allows it to interact with a wide range of biological molecules, making it valuable in proteomics and medicinal chemistry .

Properties

IUPAC Name

decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BrN2O4/c1-2-3-4-5-6-7-8-9-12-25-17(23)13-15-18(24)20-10-11-21(15)16(22)14-19/h15H,2-14H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWIMINMWGKQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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